molecular formula C19H19N3O2S B2698824 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide CAS No. 864858-68-4

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide

Cat. No. B2698824
M. Wt: 353.44
InChI Key: AFBKHRQAIHITAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide (let’s call it Compound X ) is a synthetic organic compound. Its chemical structure combines a benzamide moiety with a tetrahydrothieno[2,3-c]pyridine ring system. The compound exhibits interesting biological properties, making it a subject of scientific investigation.



Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties and interactions. It consists of the following key features:



  • Benzamide Core : The benzamide portion provides rigidity and contributes to binding interactions.

  • Tetrahydrothieno[2,3-c]pyridine Ring : This heterocyclic ring imparts flexibility and influences biological activity.

  • Acetyl Group (6-position) : The acetyl group enhances lipophilicity and may participate in hydrogen bonding.

  • Cyano Group (3-position) : The cyano group can act as an electron-withdrawing group, affecting reactivity and pharmacological properties.

  • Dimethyl Substituents (3,4-positions) : These methyl groups influence steric effects and solubility.



Chemical Reactions Analysis

Compound X undergoes various chemical reactions:



  • Hydrolysis : The benzamide linkage can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The cyano group may participate in nucleophilic substitution reactions.

  • Reduction : Reduction of the cyano group could yield an amino group.

  • Acetylation : The acetyl group may be modified via acetylation reactions.



Physical And Chemical Properties Analysis


  • Solubility : Compound X is moderately soluble in organic solvents (e.g., DMSO, methanol).

  • Melting Point : The melting point varies but typically falls within a specific range.

  • Stability : It is stable under ambient conditions but may degrade under extreme pH or temperature.


Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Cancer Research .

Summary of the Application

The compound is part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton. These compounds were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .

Methods of Application or Experimental Procedures

The compound was evaluated for its antiproliferative activity on a panel of cancer cell lines. For selected highly active compounds, inhibition of tubulin polymerization and cell cycle effects were studied .

Results or Outcomes

The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative of the compound and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death . These two derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .

Safety And Hazards


  • Toxicity : Compound X should be handled with care due to its potential cytotoxicity.

  • Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.


Future Directions

Researchers should explore the following:



  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency and selectivity.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • In Vivo Studies : Evaluate Compound X in animal models.

  • Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.


Please note that this analysis is based on available literature, and further research may reveal additional insights. For detailed references, refer to the relevant scientific papers 12.


properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-4-5-14(8-12(11)2)18(24)21-19-16(9-20)15-6-7-22(13(3)23)10-17(15)25-19/h4-5,8H,6-7,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBKHRQAIHITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.